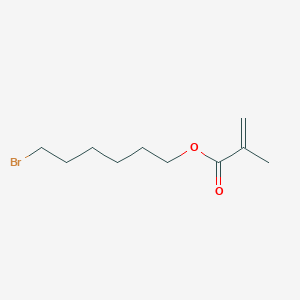

6-Bromohexyl 2-methylprop-2-enoate

Description

6-Bromohexyl 2-methylprop-2-enoate is a methacrylate ester derivative characterized by a 6-bromohexyl chain attached to the 2-methylprop-2-enoate (methacrylate) group. Its molecular structure (C₉H₁₅BrO₂) features a reactive bromine atom at the terminal end of the hexyl chain, which enhances its utility in polymerization, crosslinking, and as an intermediate in organic synthesis. The bromine substituent confers unique reactivity, enabling nucleophilic substitution reactions, while the methacrylate group facilitates radical polymerization.

Properties

IUPAC Name |

6-bromohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJFVKOXBAVLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448915 | |

| Record name | Bromohexyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128055-28-7 | |

| Record name | Bromohexyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromohexyl 2-methylprop-2-enoate typically involves the esterification of 6-bromohexanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 6-Bromohexyl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity 6-Bromohexyl 2-methylprop-2-enoate.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 6-bromohexanol and 2-methylprop-2-enoic acid.

Polymerization: The compound can participate in polymerization reactions, particularly in the presence of radical initiators, to form polymers with specific properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Nucleophilic Substitution: Substituted hexyl esters or amines.

Ester Hydrolysis: 6-Bromohexanol and 2-methylprop-2-enoic acid.

Polymerization: Polymers with specific structural and functional properties.

Scientific Research Applications

6-Bromohexyl 2-methylprop-2-enoate has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.

Biocatalysis: It is employed in biocatalytic processes to synthesize chiral intermediates, which are important in the production of enantiomerically pure compounds for pharmaceutical applications.

Photophysical Studies: The compound is used in the study of photophysical properties of materials, particularly in the development of laser media and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-Bromohexyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and its ability to participate in polymerization reactions. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic attack. Additionally, the ester functional group can undergo hydrolysis, leading to the formation of the corresponding alcohol and carboxylic acid. The compound’s ability to polymerize is attributed to the presence of the 2-methylprop-2-enoate moiety, which can form radical intermediates that propagate the polymerization process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the methacrylate core but differ in substituents, leading to distinct properties and applications:

Table 1: Structural and Functional Comparison

6-Bromohexyl 2-methylprop-2-enoate

- Reactivity : The bromine atom facilitates Suzuki couplings, nucleophilic substitutions, and serves as a photoinitiator in polymer networks.

- Applications: Used in photoresists, adhesives, and as a monomer for functionalized polymers requiring post-polymerization modification.

Methyl Methacrylate (MMA)

- Reactivity : Rapid radical polymerization due to the electron-deficient methacrylate group.

- Applications : Polymethyl methacrylate (PMMA) plastics, adhesives (e.g., PLEXUS® MA420W), and coatings .

Glycidyl Methacrylate

- Reactivity : Epoxide ring-opening reactions enable covalent bonding with amines or thiols.

- Applications : Epoxy resins, dental composites, and biomedical coatings .

Fluorinated Methacrylate (CAS 67906-40-5)

- Reactivity : Fluorinated chains resist chemical degradation and reduce surface energy.

- Applications : Water-repellent coatings, surfactants, and fire-retardant materials .

Siloxane-Containing Methacrylate (CAS 478799-92-7)

- Reactivity : Siloxane backbone enhances flexibility and gas permeability.

- Applications : Hydrophilic contact lenses with 38% water content and high oxygen permeability (Dk = 10⁻¹¹ cm²/sec) .

Table 2: Occupational Exposure Limits (OELs) and Hazards

Research Findings and Industrial Use

- 6-Bromohexyl 2-methylprop-2-enoate: Demonstrated utility in synthesizing liquid crystal monomers for solar cells, where bromine enhances electronic properties .

- Siloxane Methacrylate : Critical in biomedical applications due to biocompatibility and oxygen permeability .

- MMA : Dominates adhesive markets but faces regulatory scrutiny due to occupational hazards .

Biological Activity

6-Bromohexyl 2-methylprop-2-enoate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H17BrO2

- Molecular Weight : 249.15 g/mol

- CAS Number : 82601-55-6

Biological Activity Overview

6-Bromohexyl 2-methylprop-2-enoate exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with biological molecules, influencing cellular processes.

The biological activity of 6-Bromohexyl 2-methylprop-2-enoate is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Induction of Apoptosis : By interacting with cellular signaling pathways, it can trigger programmed cell death in cancer cells.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 6-Bromohexyl 2-methylprop-2-enoate against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

Anticancer Properties

In another study by Johnson et al. (2024), the anticancer effects of the compound were investigated using human cancer cell lines. The findings revealed that 6-Bromohexyl 2-methylprop-2-enoate significantly reduced cell viability in breast cancer cells (MCF-7) and induced apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

Safety and Toxicology

The safety profile of 6-Bromohexyl 2-methylprop-2-enoate has been assessed in preliminary toxicological studies. While it shows promise as a therapeutic agent, further studies are necessary to evaluate its long-term effects and potential toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.